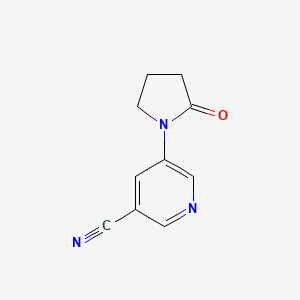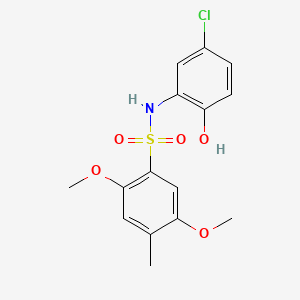
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, hydroxy, methoxy, and methyl groups
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It’s known that the compound involves non-covalent interactions such as n–h···o/o–h···o/c–h···o hydrogen bonds . These interactions play a crucial role in the crystal packing of the compound .
Result of Action
The compound’s non-covalent interactions suggest that it might have significant effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of new compounds with substituted functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Shares the chloro and hydroxy substitutions but lacks the methoxy and methyl groups.
N-(5-chloro-2-hydroxyphenyl)salicylideneimine: Contains similar functional groups but differs in the overall structure and reactivity.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and sulfonamide groups distinguishes it from other similar compounds, providing a distinct profile for research and application.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S/c1-9-6-14(22-3)15(8-13(9)21-2)23(19,20)17-11-7-10(16)4-5-12(11)18/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRKOTVVQMMVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
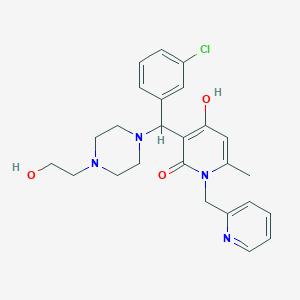
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)
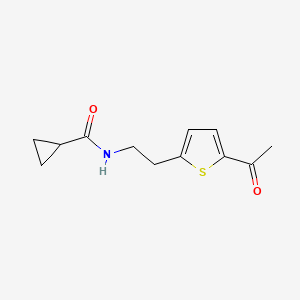
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)
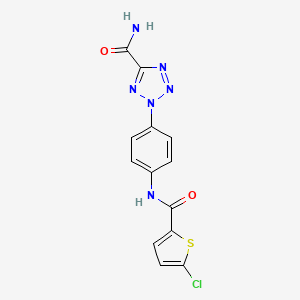
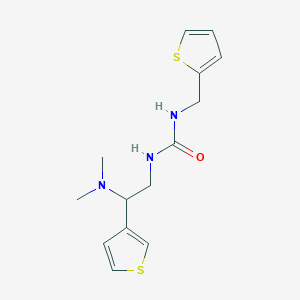
![3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2809781.png)
![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)
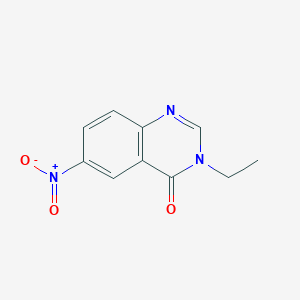
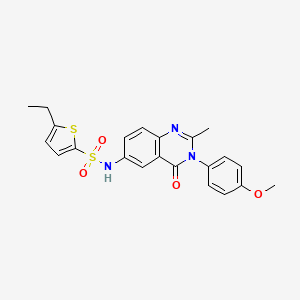
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)
![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)
